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Compound of Interest

Compound Name: 6-(3-Methoxyphenyl)pyrimidin-4-ol

Cat. No.: B1493692 Get Quote

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and

professionals engaged in drug development, focusing on the spectral characterization of the

heterocyclic compound 6-(3-Methoxyphenyl)pyrimidin-4-ol. Due to the current unavailability

of public domain spectral data (NMR, IR, and Mass Spectrometry) for this specific molecule,

this document outlines the standardized experimental protocols for acquiring and interpreting

this critical information.

Data Presentation
While specific experimental data for 6-(3-Methoxyphenyl)pyrimidin-4-ol is not currently

available in public databases, the following tables have been structured to facilitate the clear

and concise presentation of such data once it is acquired. These tables are designed for easy

comparison and interpretation of the spectral characteristics of the compound.

Table 1: ¹H NMR Spectral Data of 6-(3-Methoxyphenyl)pyrimidin-4-ol

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

Data Unavailable
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Table 2: ¹³C NMR Spectral Data of 6-(3-Methoxyphenyl)pyrimidin-4-ol

Chemical Shift (δ) ppm Assignment

Data Unavailable

Table 3: IR Spectral Data of 6-(3-Methoxyphenyl)pyrimidin-4-ol

Frequency (cm⁻¹) Intensity Assignment

Data Unavailable

Table 4: Mass Spectrometry Data for 6-(3-Methoxyphenyl)pyrimidin-4-ol

m/z Relative Intensity (%) Assignment

Data Unavailable

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques required to

characterize 6-(3-Methoxyphenyl)pyrimidin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

Sample Preparation: Approximately 5-10 mg of purified 6-(3-Methoxyphenyl)pyrimidin-4-ol
is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

The choice of solvent will depend on the solubility of the compound. A small amount of

tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition:
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Pulse Program: Standard single-pulse sequence.

Spectral Width: Typically -2 to 12 ppm.

Number of Scans: 16 to 64 scans, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Data Processing: Fourier transformation of the Free Induction Decay (FID), followed by

phase and baseline correction.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: Typically 0 to 200 ppm.

Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Data Processing: Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

Solid State (KBr Pellet): A small amount of the sample is finely ground with dry potassium

bromide (KBr) and pressed into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

onto the ATR crystal.

Data Acquisition:

Spectral Range: 4000 to 400 cm⁻¹.
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Resolution: 4 cm⁻¹.

Number of Scans: 16 to 32 scans.

Data Presentation: The spectrum is typically plotted as transmittance (%) versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, which could be a standalone instrument or coupled

with a chromatography system (e.g., GC-MS or LC-MS).

Ionization Method: Common techniques include Electrospray Ionization (ESI) for LC-MS or

Electron Ionization (EI) for GC-MS. The choice depends on the volatility and thermal stability

of the compound.

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are commonly used.

Data Acquisition:

Mass Range: A typical scan range would be from m/z 50 to 500.

Mode: Data can be acquired in either positive or negative ion mode.

Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the

molecular ion and various fragment ions, which can be used to confirm the molecular weight

and elucidate the structure of the molecule.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectral analysis of a

synthesized chemical compound like 6-(3-Methoxyphenyl)pyrimidin-4-ol.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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